molecular formula C₈H₅D₃N₄O₄ B1147574 Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 CAS No. 259824-51-6

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Cat. No.: B1147574
CAS No.: 259824-51-6
M. Wt: 227.19
InChI Key:
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Description

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of Acetaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and tracing applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Mechanism of Action

Target of Action

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, also known as Acetaldehyde 2,4-Dinitrophenylhydrazone-d3, is primarily targeted towards aldehydes and ketones . These compounds are electron-rich and can form covalent bonds with electron-deficient compounds .

Mode of Action

The mode of action of this compound involves an electrophilic addition mechanism . Being an electron-deficient compound, it undergoes reactions with aldehydes and ketones, resulting in the formation of colored products . This reaction involves the formation of a covalent bond between the electron-deficient this compound and the electron-rich aldehyde or ketone .

Biochemical Pathways

It is known that the compound is used as a reagent in aldehyde and ketone assays , suggesting that it may interact with biochemical pathways involving these compounds.

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into this compound, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The primary result of the action of this compound is the formation of colored products when it reacts with aldehydes and ketones . This property is utilized in aldehyde and ketone assays, where the formation of colored products enables the detection of these compounds .

Action Environment

It is known that the compound is stable and can be stored at room temperature in continental us

Biochemical Analysis

Biochemical Properties

Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 plays a crucial role in biochemical reactions, particularly in the quantification of aldehyde and ketone concentrations. It interacts with aldehydes and ketones through an electrophilic addition mechanism, forming a covalent bond with the electron-rich aldehyde or ketone. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide . The resulting colored compound facilitates the determination of aldehyde or ketone concentration within a sample.

Cellular Effects

Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 influences various cellular processes. It is used in assays to detect and quantify aldehydes and ketones, which are important intermediates in cellular metabolism. By reacting with these carbonyl compounds, Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 helps in studying the biochemical effects of these compounds on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 involves a nucleophilic addition-elimination reaction. The compound first adds across the carbon-oxygen double bond of the aldehyde or ketone (the addition stage) to give an intermediate compound, which then loses a molecule of water (the elimination stage) . This reaction results in the formation of a stable hydrazone derivative, which can be easily detected and quantified.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 can change over time. The compound is stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or extreme temperatures. Long-term studies have shown that Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 maintains its efficacy in detecting aldehydes and ketones over extended periods .

Dosage Effects in Animal Models

The effects of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 vary with different dosages in animal models. At low doses, the compound effectively detects and quantifies aldehydes and ketones without causing significant adverse effects. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism .

Metabolic Pathways

Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is involved in metabolic pathways related to the detection and quantification of aldehydes and ketones. It interacts with enzymes and cofactors that catalyze the oxidation of aldehydes and ketones, forming stable hydrazone derivatives. These interactions help in studying the metabolic flux and metabolite levels in various biological samples .

Transport and Distribution

Within cells and tissues, Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions .

Subcellular Localization

Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and endoplasmic reticulum. Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific compartments. These localizations are crucial for its role in detecting and quantifying aldehydes and ketones within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O). The reaction typically proceeds under mild conditions, with the deuterium atoms being incorporated into the hydrazone moiety. The reaction can be represented as follows:

CH3CHO+C6H3(NO2)2NHNH2CH3CH=NNHC6H3(NO2)2\text{CH}_3\text{CHO} + \text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHNH}_2 \rightarrow \text{CH}_3\text{CH=NNHC}_6\text{H}_3(\text{NO}_2)_2 CH3​CHO+C6​H3​(NO2​)2​NHNH2​→CH3​CH=NNHC6​H3​(NO2​)2​

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

Scientific Research Applications

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Formaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3
  • Acetone 2,4-dinitrophenylhydrazone-3,5,6-d3
  • Benzaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Uniqueness

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise analytical applications. Compared to other similar compounds, it offers distinct advantages in terms of tracing and quantitation in complex biological and chemical systems .

Properties

IUPAC Name

2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBOQRNOMHHDFB-BOZDYOBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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